molecular formula C9H8BrClO B13908321 3-Bromo-2-chloro-5-ethylbenzaldehyde

3-Bromo-2-chloro-5-ethylbenzaldehyde

Cat. No.: B13908321
M. Wt: 247.51 g/mol
InChI Key: XTLVCZQGPQQKAG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-ethylbenzaldehyde: is an organic compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 g/mol . This compound is a derivative of benzaldehyde, featuring bromine, chlorine, and ethyl substituents on the benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-ethylbenzaldehyde. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzaldehyde depends on its specific application and the target molecule it interacts withThe bromine and chlorine substituents can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-chloro-5-ethylbenzaldehyde is unique due to the presence of both bromine and chlorine substituents along with the ethyl group on the benzene ring. This combination of substituents can lead to distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

3-bromo-2-chloro-5-ethylbenzaldehyde

InChI

InChI=1S/C9H8BrClO/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-5H,2H2,1H3

InChI Key

XTLVCZQGPQQKAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)Cl)C=O

Origin of Product

United States

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